Cas no 2034616-39-0 (2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol
- AKOS032469151
- N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide
- 2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
- F6571-4444
- N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methylbenzenesulfonamide
- 2034616-39-0
-
- インチ: 1S/C15H19NO4S2/c1-12-3-2-4-14(9-12)22(18,19)16-10-15(20-7-6-17)13-5-8-21-11-13/h2-5,8-9,11,15-17H,6-7,10H2,1H3
- InChIKey: RPFVBLQEYHSAID-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C)C=1)(NCC(C1=CSC=C1)OCCO)(=O)=O
計算された属性
- せいみつぶんしりょう: 341.07555043g/mol
- どういたいしつりょう: 341.07555043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 112Ų
2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-4444-3mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-15mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-40mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-1mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-75mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-2mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-20mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-20μmol |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-4mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-4444-5mg |
2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol |
2034616-39-0 | 5mg |
$69.0 | 2023-09-08 |
2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-olに関する追加情報
Comprehensive Overview of 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol (CAS No. 2034616-39-0)
The compound 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol (CAS No. 2034616-39-0) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its sulfonamide and thiophene moieties, is often explored for its role in drug discovery, particularly in targeting specific enzymatic pathways. Researchers are increasingly interested in its bioactivity and molecular interactions, making it a subject of numerous studies.
One of the key reasons for the growing interest in 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol is its potential as a therapeutic agent. The presence of the 3-methylbenzenesulfonamido group suggests possible applications in modulating protein-protein interactions or enzyme inhibition. Meanwhile, the thiophene ring is known for its electron-rich properties, which can enhance binding affinity in biological systems. These attributes make the compound a candidate for further investigation in areas such as anti-inflammatory or antimicrobial drug development.
In the context of current research trends, CAS No. 2034616-39-0 aligns with the broader focus on small-molecule therapeutics and precision medicine. With the rise of AI-driven drug discovery, computational models are being employed to predict the compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion). Such analyses are critical for optimizing its pharmacokinetic profile and reducing potential side effects. Additionally, the compound's structural complexity makes it a valuable case study for cheminformatics and molecular docking simulations.
From a synthetic chemistry perspective, the preparation of 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol involves multi-step organic reactions, including sulfonylation and etherification. The purity and yield of the final product are highly dependent on reaction conditions, such as temperature, solvent choice, and catalyst selection. Researchers often employ advanced analytical techniques like NMR spectroscopy and mass spectrometry to confirm its structure and assess its quality.
The compound's potential applications extend beyond pharmaceuticals. For instance, its electron-rich thiophene component could be leveraged in material science, particularly in the development of organic semiconductors or conductive polymers. This versatility underscores the importance of 2034616-39-0 in interdisciplinary research, bridging gaps between chemistry, biology, and engineering.
As the scientific community continues to explore 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol, questions about its mechanism of action and toxicity profile remain areas of active investigation. Future studies may focus on in vivo models to validate its efficacy and safety, paving the way for potential clinical trials. For now, the compound stands as a promising example of how rational drug design and computational chemistry can converge to address unmet medical needs.
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